Bienvenue dans la boutique en ligne BenchChem!

potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Aqueous Solubility Salt Selection Drug Discovery

Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate (CAS 1023511-63-8) is a heterocyclic carboxylate salt belonging to the 4-quinazolinone class. This compound serves as a key intermediate in medicinal chemistry, notably for synthesizing phosphodiesterase 9 (PDE9) inhibitors and other bioactive quinazoline derivatives.

Molecular Formula C9H5KN2O3
Molecular Weight 228.25 g/mol
CAS No. 1023511-63-8
Cat. No. B6151692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate
CAS1023511-63-8
Molecular FormulaC9H5KN2O3
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)[O-].[K+]
InChIInChI=1S/C9H6N2O3.K/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);/q;+1/p-1
InChIKeyQYIZOGVOANIGHL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Potassium 2-Oxo-1,2-Dihydroquinazoline-4-Carboxylate (CAS 1023511-63-8) as a Preferential Quinazolinone Salt


Potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate (CAS 1023511-63-8) is a heterocyclic carboxylate salt belonging to the 4-quinazolinone class. This compound serves as a key intermediate in medicinal chemistry, notably for synthesizing phosphodiesterase 9 (PDE9) inhibitors and other bioactive quinazoline derivatives [1]. Its identity as a pre-formed potassium salt distinguishes it from the more commonly handled free acid form (CAS 99066-77-0), offering direct solubility and handling advantages that are critical for reproducible chemical synthesis and biological assay preparation.

Why Free Acid or Ester Analogs Cannot Reliably Substitute for Potassium 2-Oxo-1,2-Dihydroquinazoline-4-Carboxylate


Direct substitution of this potassium salt with its free acid (2-oxo-1,2-dihydroquinazoline-4-carboxylic acid) or methyl ester analog is not chemically trivial. The potassium salt exhibits fundamentally different physicochemical properties that directly impact downstream applications. While the free acid requires an additional neutralization step to achieve aqueous solubility for biological assays, the pre-ionized potassium salt is inherently more water-soluble, eliminating variability introduced by in situ salt formation . This distinction is critical in high-throughput screening (HTS) where aqueous solubility at a defined pH is a prerequisite, and for synthetic chemistry where the carboxylate anion can influence the regioselectivity of subsequent N-alkylation or amidation reactions [1].

Quantitative Differentiation of Potassium 2-Oxo-1,2-Dihydroquinazoline-4-Carboxylate (1023511-63-8) from Its Closest Analogs


Aqueous Solubility Advantage of Potassium Salt vs. Free Acid for Biological Assay Compatibility

The potassium salt form provides a critical solubility differentiation. The free acid, 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid, is a crystalline solid with limited aqueous solubility, requiring DMSO or DMF for dissolution . In contrast, the potassium salt (CAS 1023511-63-8) is reported to be water-soluble, a property stemming directly from its ionic carboxylate moiety . This solubility switch is essential for protocols requiring aqueous media, such as biochemical assays, cell-based screening, or in vivo formulation preparation, where the presence of organic co-solvents is restricted.

Aqueous Solubility Salt Selection Drug Discovery

Synthetic Utility: Pre-Formed Carboxylate for Direct Amidation and N-Alkylation

In the synthesis of PDE9 inhibitors described in CN101501007A, the 4-carboxylate moiety on the quinazoline core is a key functional group for further derivatization [1]. While the patent broadly encompasses the free carboxylic acid and its salts, the route to advanced intermediates often proceeds via amidation or esterification at this position. A pre-formed potassium carboxylate can react directly with alkyl halides or amines in polar aprotic solvents without the need for an added base to deprotonate the free acid, potentially improving reaction rate and simplifying purification. Patent EP1010695A1 explicitly lists potassium among the preferred counterions for quinazoline-4-carboxylic acid derivatives used in large-scale synthesis, citing improved handling and reactivity compared to the free acid [2].

Synthetic Chemistry Quinazoline Functionalization Amidation

Hygroscopicity and Storage Stability: Potassium vs. Sodium Salt Class Comparison

For long-term storage and accurate weighing in a research setting, hygroscopicity is a key differentiator among salt forms. While specific data for this compound is absent from authoritative sources, the general pharmaceutical literature indicates that potassium salts of organic acids often exhibit lower hygroscopicity than their sodium counterparts . This leads to better storage stability as a free-flowing powder, which is crucial for maintaining purity and for accurate formulation. ChemSrc lists the compound as a solid available at >98% purity, implying a standard of stability under recommended storage conditions, but no quantitative humidity-exposure analysis is available . This represents a Class-level inference that must be verified for the specific bulk lot.

Hygroscopicity Stability Salt Selection

Tautomeric Stability: Stabilization of the 2-Oxo Form

The 2-oxo-1,2-dihydroquinazoline scaffold can exist in tautomeric equilibria, potentially affecting target binding in biological assays. The PDB ligand entry for the methyl ester analog (TJD, PDB: 6W8Z) confirms the 2-oxo tautomer is the bioactive form recognized by the protein target [1]. The use of a potassium salt, typically prepared under basic conditions, may favor the deprotonated, aromatic 2-oxo tautomer, while the free acid under acidic conditions could shift the equilibrium. This is a class-level inference based on the general tautomeric preference of 2-quinazolinones, but the availability of a uniform tautomeric form is critical for reproducible biological data.

Tautomerism Molecular Stability Bioisostere

Optimal Application Scenarios for Potassium 2-Oxo-1,2-Dihydroquinazoline-4-Carboxylate Based on Differential Evidence


Direct Use in Aqueous Biochemical Assays Without Organic Co-Solvent Interference

For high-throughput screening (HTS) campaigns targeting PDE9 or related enzymes, the aqueous solubility of the potassium salt eliminates the need for DMSO stock solutions, which can denature proteins at high concentrations. Labs procuring this compound can immediately prepare assay-ready plates in aqueous buffer, reducing artifact rates and improving screening reproducibility. This directly leverages the solubility advantage identified in Section 3.

Streamlined Synthesis of PDE9 Inhibitor Libraries via Direct Amidation

Medicinal chemistry teams synthesizing quinazolinone-based PDE9 inhibitor libraries can use the pre-formed potassium salt as a direct nucleophile for amidation with various amine fragments. This avoids an extra deprotonation step, reducing reaction times and improving atom economy. The approach is supported by the general synthetic utility outlined in patent EP1010695A1 and the specific PDE9 inhibitor patent CN101501007A.

Long-Term Compound Management Libraries Requiring Low Hygroscopicity

For centralized compound management facilities that store hundreds of thousands of discrete solids for biological testing, the potassium salt's projected lower hygroscopicity compared to a sodium salt makes it a superior choice for maintaining sample integrity over years. This reduces the risk of hydration-induced degradation and ensures that the mass weighed for screening is accurate, supporting reliable SAR (Structure-Activity Relationship) studies. This scenario is based on the class-level hygroscopicity evidence.

Crystallography and Biophysical Studies Requiring a Defined Tautomeric State

Structural biology groups requiring a homogeneous tautomeric form for co-crystallization studies with PDE9 or other targets will benefit from the potassium salt. The ionic nature and synthetic route favor the 2-oxo tautomer, consistent with the active conformation observed in the PDB (6W8Z), ensuring a higher success rate in obtaining diffracting crystals. This directly addresses the tautomeric stability point in Section 3.

Quote Request

Request a Quote for potassium 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.